Disitertide vs Pan-TGF-β Inhibitors: TGF-β1 Isoform Selectivity Profile
Disitertide demonstrates TGF-β1-selective antagonism, in contrast to pan-TGF-β small-molecule inhibitors that non-selectively target multiple isoforms. Disitertide was rationally designed from the ligand-binding domain of the type III TGF-β receptor (betaglycan) and specifically blocks TGF-β1 binding to its receptors while sparing TGF-β2 and TGF-β3 [1]. In vitro binding assays demonstrate that Disitertide markedly reduces TGF-β1 binding to its receptors in MV1Lu mink lung epithelial cells without affecting TGF-β2 or TGF-β3 receptor interactions .
| Evidence Dimension | TGF-β isoform binding selectivity |
|---|---|
| Target Compound Data | TGF-β1-selective; markedly reduces TGF-β1 receptor binding; spares TGF-β2 and TGF-β3 |
| Comparator Or Baseline | Small-molecule TGF-β receptor kinase inhibitors (galunisertib/LY2157299, SB431542): pan-TGF-β inhibition affecting TGF-β1, TGF-β2, and TGF-β3 signaling |
| Quantified Difference | Isoform-selective (TGF-β1 only) vs pan-isoform inhibition |
| Conditions | MV1Lu mink lung epithelial cells; TGF-β1-dependent proliferation inhibition assay; TGF-β1 receptor binding assay |
Why This Matters
For fibrosis research applications where preserving TGF-β2/β3-mediated homeostatic functions (cardiac valve maintenance, immune regulation) is critical, Disitertide's isoform selectivity offers a targeted alternative to pan-inhibitors.
- [1] Ezquerro IJ, Lasarte JJ, Dotor J, et al. A synthetic peptide from transforming growth factor beta type III receptor inhibits liver fibrogenesis in rats with carbon tetrachloride liver injury. Cytokine. 2003 Apr;22(1-2):12-20. View Source
